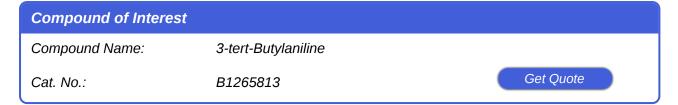


Physical and chemical properties of 3-tert-Butylaniline

Author: BenchChem Technical Support Team. Date: December 2025



3-tert-Butylaniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylaniline is a substituted aromatic amine that serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its distinct molecular structure, featuring a bulky tert-butyl group on the aniline ring, imparts unique physical and chemical properties that are of significant interest in the fields of medicinal chemistry, materials science, and chemical synthesis. This technical guide provides an in-depth overview of the core physical and chemical properties of **3-tert-butylaniline**, supported by experimental data and methodologies.

Physical Properties

The physical characteristics of **3-tert-butylaniline** are summarized in the table below, providing a ready reference for laboratory and industrial applications.



Property	Value	Source
Molecular Formula	C10H15N	[1][2][3][4]
Molecular Weight	149.24 g/mol	[1][2][3][4]
Appearance	Slightly pale yellow liquid	[1]
Boiling Point	236.6 °C at 760 mmHg	
Melting Point	Not applicable (liquid at room temperature)	[1]
Density	0.95 g/mL	[1]
Refractive Index	1.54	[1]
LogP	2.75	[3]
CAS Number	5369-19-7	[1][2][3][4]

Chemical Properties

The chemical behavior of **3-tert-butylaniline** is largely dictated by the presence of the amino group and the electron-donating tert-butyl substituent on the aromatic ring.

Basicity

The pKa of the conjugate acid of **3-tert-butylaniline** has not been explicitly reported in the reviewed literature. However, the presence of the electron-donating tert-butyl group is expected to increase the electron density on the nitrogen atom, making **3-tert-butylaniline** more basic than aniline (pKa of anilinium ion ≈ 4.6).[5] The increased basicity influences its reactivity and solubility in acidic media.

Reactivity

The tert-butyl group is an ortho-, para-directing activator for electrophilic aromatic substitution reactions. However, the steric hindrance imposed by the bulky tert-butyl group can influence the regioselectivity of these reactions, favoring substitution at the less hindered para position relative to the amino group. Common reactions involving the aniline moiety, such as diazotization and acylation, are also applicable to **3-tert-butylaniline**.



Alkylated anilines, as a class of compounds, have been studied for their biological effects, with some demonstrating potential carcinogenicity.[6] The metabolic activation of these compounds can lead to the formation of reactive intermediates that can interact with biological macromolecules.[6]

Experimental Protocols Synthesis of 3-tert-Butylaniline

A representative experimental protocol for the synthesis of **3-tert-butylaniline** is described below.[7]

Reaction: Reduction of 1-bromo-4-(tert-butyl)-2-nitrobenzene

Materials:

- 1-bromo-4-(tert-butyl)-2-nitrobenzene
- Hydrazine hydrate
- 10% Palladium on carbon (Pd/C) catalyst
- Methanol
- Hexane
- Ethyl acetate

Procedure:

- To a mixture of 1-bromo-4-(tert-butyl)-2-nitrobenzene (1 mmol) and 10% Pd/C catalyst in methanol (5 mL), add hydrazine hydrate (10 mmol).
- Place the reaction mixture in a microwave synthesizer and heat at 120°C for 15 minutes.
- After the reaction is complete, filter the mixture to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude product.



 Purify the crude product by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield 3-tert-butylaniline.

Determination of Boiling Point

The boiling point of a high-boiling liquid like **3-tert-butylaniline** can be determined using the capillary method.[8][9][10][11]

Apparatus:

- Thiele tube or other heating apparatus (e.g., MelTemp)
- Thermometer
- Capillary tube (sealed at one end)
- · Sample vial

Procedure:

- A small amount of the liquid sample is placed in a sample vial.
- A capillary tube, sealed at one end, is inverted and placed into the sample vial.
- The vial is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is then discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9][10]

Spectroscopic Data

Spectroscopic data are essential for the structural elucidation and purity assessment of **3-tert-butylaniline**.



- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the tert-butyl group.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the carbons of the tert-butyl group.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine and the C-H stretching of the aromatic ring and the alkyl group.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the structure.

While specific spectra with detailed acquisition parameters were not available in the cited literature, these techniques are standard for the characterization of this compound.

Mandatory Visualizations



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Caption: Synthesis workflow for **3-tert-butylaniline**.

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- To cite this document: BenchChem. [Physical and chemical properties of 3-tert-Butylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265813#physical-and-chemical-properties-of-3-tert-butylaniline]

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